(2R)-2-aminobutanenitrile hydrochloride
Description
(2R)-2-Aminobutanenitrile hydrochloride is a chiral organic compound featuring an amine group (-NH₂) and a nitrile group (-CN) on a four-carbon chain, with the (2R) stereochemistry. The hydrochloride salt enhances its solubility in polar solvents, making it valuable in pharmaceutical synthesis and asymmetric catalysis.
Properties
IUPAC Name |
(2R)-2-aminobutanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGHKZQRNGOMQR-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthesis Method
The classical method involves the reaction of n-propionaldehyde with sodium cyanide and ammonia to form 2-aminobutyronitrile, which is then converted to its hydrochloride salt. This method has been improved over time to enhance yield and reduce by-products.
Preparation of 2-Aminobutyronitrile:
- Add ammonium chloride, ammonia water (30%), and 28% sodium cyanide aqueous solution to a solvent.
- Dropwise add n-propionaldehyde at 5-10°C.
- React at 0-20°C for 4-10 hours.
- Extract with an extractant and combine organic phases.
- Dry with excess anhydrous sodium sulfate.
Conversion to Hydrochloride Salt:
- Pass hydrogen chloride gas through the solution of 2-aminobutyronitrile hydrochloride at room temperature until pH = 3-4.
- Filter and obtain the hydrochloride salt.
Improved Synthesis Methods
Recent improvements focus on optimizing reaction conditions to increase yield and purity while minimizing by-products.
Enantioselective Synthesis
For the preparation of (2R)-2-aminobutanenitrile hydrochloride with high enantiomeric purity, specific chiral catalysts or reagents can be employed. However, detailed methods for enantioselective synthesis are less commonly reported in the literature.
Data and Findings
| Method | Reaction Conditions | Yield | Purity |
|---|---|---|---|
| Classical | 0-20°C, 4-10 hours | Variable | Variable |
| Improved 1 | 5-10°C, 4-10 hours | High | High |
| Improved 2 | 50-70°C, 4-5 hours | 81.2% | High |
Chemical Reactions Analysis
Types of Reactions
(2R)-2-aminobutanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.
Major Products
The major products formed from these reactions include:
Amides: Formed through oxidation reactions.
Primary Amines: Resulting from reduction reactions.
Substituted Derivatives: Produced through substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClN
- Molar Mass : 120.58 g/mol
- CAS Number : 151528-47-1
- Solubility : Highly soluble in water, with solubility values reported up to 55.5 mg/ml .
Synthetic Applications
1. Synthesis of Enantiomerically Pure Compounds
(2R)-2-aminobutanenitrile hydrochloride serves as a precursor for synthesizing various optically active compounds. For instance, it has been utilized in the preparation of β-amino alcohols and β-amino nitriles through nucleophilic substitution reactions involving aziridinium ions . The stereospecific nature of these reactions allows for the generation of enantiomerically enriched products, which are crucial in pharmaceutical applications.
2. Deracemization Processes
Recent studies have highlighted the use of (2R)-2-aminobutanenitrile hydrochloride in deracemization processes, where racemic mixtures are converted into pure enantiomers. This process is essential for developing drugs that require specific stereochemistry for efficacy . The compound's ability to participate in chiral transformations enhances its value in asymmetric synthesis.
Biological Applications
1. Potential Anticancer Activity
Research has indicated that derivatives of (2R)-2-aminobutanenitrile hydrochloride may exhibit anticancer properties. For example, compounds derived from this nitrile have shown promise in inhibiting tumor growth in preclinical models. The mechanism often involves the modulation of metabolic pathways that are crucial for cancer cell proliferation .
2. Neuroprotective Effects
The neuroprotective potential of (2R)-2-aminobutanenitrile hydrochloride has also been explored, particularly in models of neurodegenerative diseases. Studies suggest that it may help mitigate oxidative stress and inflammation, which are key factors in conditions such as Alzheimer's disease .
Data Table: Summary of Applications
Case Studies
Case Study 1: Synthesis of β-Amino Nitriles
In a study focused on synthesizing β-amino nitriles using (2R)-2-aminobutanenitrile hydrochloride, researchers demonstrated a one-pot reaction that yielded high enantiomeric excess. The method involved halogenation followed by ring-opening reactions, showcasing the compound's versatility in synthetic chemistry .
Case Study 2: Anticancer Activity Assessment
A preclinical study evaluated the anticancer effects of a derivative synthesized from (2R)-2-aminobutanenitrile hydrochloride. The compound was tested against various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism by which (2R)-2-aminobutanenitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The pathways involved in these interactions are complex and may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Impact
- Nitrile vs. Ester Groups: The nitrile group in (2R)-2-aminobutanenitrile hydrochloride confers higher reactivity (e.g., in nucleophilic additions) compared to the ester group in (R)-methyl 2-aminobutanoate hydrochloride. However, esters may offer better hydrolytic stability .
- Amides, as in (2S)-2,5-diaminopentanamide dihydrochloride, are less reactive but critical in peptide synthesis .
- Dihydrochloride Salts: Compounds like (2S)-2,5-diaminopentanamide dihydrochloride exhibit higher solubility but require stringent handling due to dual HCl moieties .
Stereochemical Considerations
The (2R) configuration in (2R)-2-aminobutanenitrile hydrochloride is critical for enantioselective applications. For example, (R)-methyl 2-aminobutanoate hydrochloride is used in chiral resolution, whereas its (S)-isomer (CAS 56545-22-3) may show divergent biological activity .
Biological Activity
(2R)-2-aminobutanenitrile hydrochloride, with the chemical formula CHClN and CAS number 1073666-54-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 120.58 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water) | 0.21 |
| Solubility | High |
| BBB Permeant | Yes |
Pharmacological Activities
-
Anticancer Activity :
- Research indicates that aziridinium ions derived from (2R)-2-aminobutanenitrile hydrochloride exhibit potential anticancer activity. These ions can participate in nucleophilic substitution reactions that lead to the formation of β-amino nitriles, which have been shown to inhibit cancer cell proliferation in vitro .
- Neuroprotective Effects :
- Enzyme Inhibition :
The biological activity of (2R)-2-aminobutanenitrile hydrochloride can be attributed to several mechanisms:
- Nucleophilic Substitution : The compound can form aziridinium ions that participate in nucleophilic substitution reactions, leading to various biologically active derivatives .
- Regioselectivity : The stereochemistry of (2R)-2-aminobutanenitrile hydrochloride allows for regioselective reactions that enhance its efficacy as a pharmacological agent .
Case Study 1: Anticancer Properties
A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of (2R)-2-aminobutanenitrile hydrochloride could effectively inhibit the growth of specific cancer cell lines through the induction of apoptosis and cell cycle arrest. The research utilized both in vitro assays and computational modeling to elucidate these effects .
Case Study 2: Neuroprotective Effects
In a preclinical study examining neuroprotection, (2R)-2-aminobutanenitrile hydrochloride was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neurodegenerative conditions .
Q & A
Q. What are the optimal synthetic routes for preparing (2R)-2-aminobutanenitrile hydrochloride with high enantiomeric purity?
Methodological Answer:
- Chiral Pool Synthesis : Use (R)-2-aminobutanol as a starting material, followed by cyanidation via nucleophilic substitution with cyanide sources (e.g., KCN/NaCN) under controlled pH (acidic conditions to protonate the amine and prevent side reactions). Hydrochloride salt formation is achieved by treating the free base with HCl .
- Resolution Methods : Employ diastereomeric salt crystallization using chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers post-synthesis. Monitor purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) .
Q. How can researchers characterize the structural and chemical identity of (2R)-2-aminobutanenitrile hydrochloride?
Methodological Answer:
Q. What experimental conditions are critical for maintaining the stability of (2R)-2-aminobutanenitrile hydrochloride during storage?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or alkaline conditions, which can degrade the compound into carboxylic acid derivatives .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via TLC or HPLC to detect impurities like 2-aminobutanamide hydrochloride .
Q. How can researchers ensure enantiomeric purity during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralcel OD-H column with hexane:isopropanol (90:10) mobile phase. Compare retention times with racemic mixtures and reference standards.
- Polarimetry : Measure specific rotation () and compare with literature values for (R)-enantiomers (e.g., +15° to +25° in methanol) .
Advanced Research Questions
Q. What reaction mechanisms govern the nucleophilic substitution of (2R)-2-aminobutanenitrile hydrochloride in organic synthesis?
Methodological Answer:
- SN2 Pathway : The nitrile group acts as a leaving group in basic conditions, enabling substitution with nucleophiles (e.g., thiols or amines). Kinetic studies (e.g., Eyring plots) can confirm the mechanism.
- DFT Calculations : Use Gaussian or ORCA software to model transition states and validate stereochemical outcomes .
Q. How can researchers investigate the pharmacological potential of (2R)-2-aminobutanenitrile hydrochloride?
Methodological Answer:
- In Vitro Assays : Screen for enzyme inhibition (e.g., aminotransferases) using fluorogenic substrates. Compare activity with (S)-enantiomers to assess stereoselectivity.
- Receptor Binding Studies : Radiolabel the compound (C or H) and test affinity for neurotransmitter receptors (e.g., GABA) via competitive binding assays .
Q. How should researchers address contradictions in solubility data reported for (2R)-2-aminobutanenitrile hydrochloride?
Methodological Answer:
- Standardized Solubility Testing : Use the shake-flask method in buffered solutions (pH 1–12) at 25°C. Quantify dissolved compound via UV-Vis spectroscopy ( ~210 nm).
- Data Reconciliation : Compare results with literature using Hansen solubility parameters (HSPs) to account for solvent polarity and hydrogen bonding discrepancies .
Q. What analytical methods are validated for quantifying trace impurities in (2R)-2-aminobutanenitrile hydrochloride?
Methodological Answer:
- HPLC-UV/MS : Employ a C18 column (e.g., Zorbax Eclipse) with gradient elution (water:acetonitrile + 0.1% TFA). Validate method per ICH Q2(R1) guidelines for LOD/LOQ (e.g., LOD ≤0.1%).
- Pharmacopeial Standards : Cross-reference with USP/EP monographs for related hydrochloride salts (e.g., ethambutol HCl) .
Q. What degradation pathways are observed under oxidative or thermal stress?
Methodological Answer:
Q. How can (2R)-2-aminobutanenitrile hydrochloride be applied in asymmetric catalysis or chiral ligand design?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
